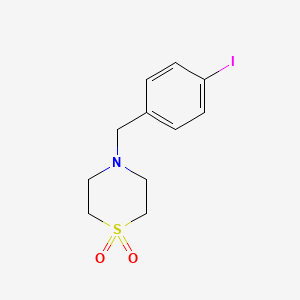
4-(4-Iodobenzyl)thiomorpholine 1,1-dioxide
Cat. No. B8422232
M. Wt: 351.21 g/mol
InChI Key: RWBXAUFIYJLTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08415346B2
Procedure details


1-(bromomethyl)-4-iodobenzene (1 g, 3.37 mmol), thiomorpholine 1,1-dioxide (0.546 g, 4.04 mmol) and DIPEA (0.882 mL, 5.05 mmol) were stirred in THF (15 mL) at room temperature overnight. The solvent was removed in vacuo while loading onto silica. Purification of the residue by MPLC (12-100% EtOAc-hexanes) gave 4-(4-iodobenzyl)thiomorpholine 1,1-dioxide as a white solid.




Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([I:9])=[CH:5][CH:4]=1.[NH:10]1[CH2:15][CH2:14][S:13](=[O:17])(=[O:16])[CH2:12][CH2:11]1.CCN(C(C)C)C(C)C>C1COCC1>[I:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][N:10]2[CH2:15][CH2:14][S:13](=[O:17])(=[O:16])[CH2:12][CH2:11]2)=[CH:4][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
0.546 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCS(CC1)(=O)=O
|
|
Name
|
|
|
Quantity
|
0.882 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the residue by MPLC (12-100% EtOAc-hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=CC=C(CN2CCS(CC2)(=O)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
